molecular formula C23H27N5NaO7S B1241394 Piperacillin sodium salt

Piperacillin sodium salt

Cat. No. B1241394
M. Wt: 540.5 g/mol
InChI Key: HKKJNUJNRAREQR-IDYPWDAWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperacillin Sodium is the sodium salt of piperacillin, a broad-spectrum semisynthetic, ampicillin-derived ureidopenicillin antibiotic with bactericidal activity. Piperacillin binds to and inactivates penicillin-binding proteins (PBPs), enzymes located on the inner membrane of the bacterial cell wall, resulting in the weakening of the bacterial cell wall and cell lysis. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity.
Semisynthetic, broad-spectrum, AMPICILLIN derived ureidopenicillin antibiotic proposed for PSEUDOMONAS infections. It is also used in combination with other antibiotics.

Scientific Research Applications

Broad-Spectrum Antibacterial Activity

Piperacillin, a beta-lactam antibiotic, in combination with tazobactam, is noted for its broad-spectrum antibacterial activity. It is effective against a range of gram-positive and -negative aerobic and anaerobic bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa. This makes it a valuable option for treating various infections in hospitalized patients, such as intra-abdominal infections, skin and soft tissue infections, and lower respiratory tract infections (Gin et al., 2007).

Stability and Compatibility Studies

Research into the stability and compatibility of Piperacillin with other medications is crucial for ensuring its safe and effective use. Studies have investigated its stability in various conditions, such as in PVC and non-PVC bags, and its compatibility with different solvents and medications. This research helps in optimizing the storage and administration of Piperacillin in clinical settings (Rigge & Jones, 2005).

Pharmacokinetics in Special Patient Populations

Understanding Piperacillin's pharmacokinetics in specific patient populations, such as those with acute kidney injury or undergoing continuous renal replacement therapy, is vital. Research in this area provides insights into appropriate dosing regimens in these special situations, ensuring effective treatment while minimizing the risk of adverse effects (Bue et al., 2020).

Efficacy in Combination with Other Compounds

Studies have explored the efficacy of Piperacillin in combination with other compounds, such as indolicidin and cecropin B, in experimental models. These combinations have shown promise in enhancing the antibacterial effects of Piperacillin, especially in severe infections like septic shock (Ghiselli et al., 2008).

Electrochemical Analysis

Electrochemical behavior and differential pulse polarographic determination studies of Piperacillin sodium provide valuable information for monitoring its synthesis and ensuring the quality of the antibiotic (Hahn & Son, 2000).

Continuous vs. Intermittent Infusion

Research comparing continuous and intermittent infusion of Piperacillin offers insights into the most effective administration methods for different medical conditions, such as spondylodiscitis. This contributes to more effective and personalized treatment strategies (Petersen et al., 2022).

properties

Molecular Formula

C23H27N5NaO7S

Molecular Weight

540.5 g/mol

InChI

InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/t13-,14-,15+,20-;/m1./s1

InChI Key

HKKJNUJNRAREQR-IDYPWDAWSA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

synonyms

AB Piperacillin
AB-Piperacillin
Cl 227193
Cl-227193
Cl227193
Curasan, Piperacillin
Monosodium Salt, Piperacillin
Pipcil
Pipera hameln
Pipera-hameln
Piperacillin
Piperacillin curasan
Piperacillin Fresenius
Piperacillin Hexal
Piperacillin Monosodium Salt
Piperacillin ratiopharm
Piperacillin Sodium
Piperacillin-ratiopharm
Pipercillin
Pipracil
Pipril
Salt, Piperacillin Monosodium
Sodium, Piperacillin
T 1220
T-1220
T1220

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperacillin sodium salt
Reactant of Route 2
Reactant of Route 2
Piperacillin sodium salt
Reactant of Route 3
Piperacillin sodium salt
Reactant of Route 4
Reactant of Route 4
Piperacillin sodium salt
Reactant of Route 5
Piperacillin sodium salt
Reactant of Route 6
Piperacillin sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.